18b-Glycyrrhetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 18b-Glycyrrhetic acid typically involves the hydrolysis of glycyrrhizin. One common method includes treating glycyrrhizin with hydrochloric acid in a methanolic solution, resulting in a mixture of methyl esters of 18α- and 18β-glycyrrhetinic acids. These esters can be separated by chromatography on silica gel . Another method involves the use of alkaline hydrolysis to obtain this compound from its methyl ester derivatives .
Industrial Production Methods: Industrial production of this compound often relies on the extraction of glycyrrhizin from licorice roots, followed by its hydrolysis. Metabolically engineered yeast cell factories have also been explored as an alternative approach to produce glycyrrhetinic acid, offering a more sustainable and efficient production method .
Chemical Reactions Analysis
Types of Reactions: 18b-Glycyrrhetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .
Scientific Research Applications
18b-Glycyrrhetic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: The compound exhibits significant anti-inflammatory, antimicrobial, and antioxidant properties, making it valuable in biological research.
Medicine: this compound is investigated for its potential in treating conditions such as atopic dermatitis, UV-induced skin photoaging, and rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 18b-Glycyrrhetic acid involves multiple molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the MAPK/NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and cyclooxygenase-2.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell death.
Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative stress
Comparison with Similar Compounds
18b-Glycyrrhetic acid can be compared with other similar compounds, such as:
18α-Glycyrrhetinic Acid: Another isomer of glycyrrhetinic acid with similar biological activities but different stereochemistry.
Glycyrrhizin: The parent compound from which this compound is derived, known for its sweet taste and therapeutic properties.
Liquiritin, Rhamnoliquirilin, Shinflavanone, Liquiritigenin, Apioside, and Neoliquiritin: These flavonoids are also derived from licorice root and exhibit various biological activities
This compound stands out due to its potent anti-inflammatory and antimicrobial properties, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21?,22-,23+,26+,27-,28-,29+,30+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGHEJMBKOTSU-AWOGJAJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-53-4 | |
Record name | Enoxolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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